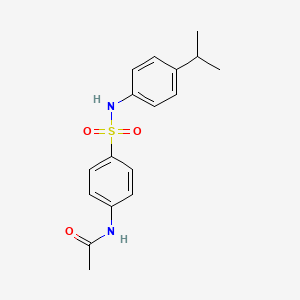

N-(4-(((4-(Isopropyl)phenyl)amino)sulfonyl)phenyl)ethanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

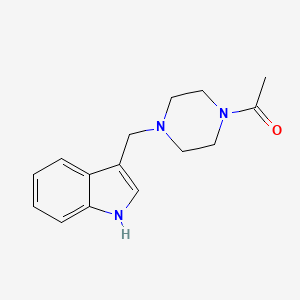

The molecular structure of a compound can be inferred from its name. In this case, “N-(4-(((4-(Isopropyl)phenyl)amino)sulfonyl)phenyl)ethanamide” suggests that the compound contains an isopropyl group attached to a phenyl group, which is further attached to a sulfonyl group and another phenyl group .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Synthesis of Novel Sulfonamides for Enzyme Inhibition

The synthesis of novel sulfonamide compounds, including derivatives similar to the specified compound, has been explored for inhibiting specific enzyme activities. For example, acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, which are crucial for various physiological functions including respiration and the transport of carbon dioxide and bicarbonate between metabolizing tissues and the lungs (Ulus et al., 2013).

Anticancer Evaluation of Derivatives

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that these compounds display potent cytotoxic activity against various human cancer cell lines. This suggests the potential for derivatives of N-(4-(((4-(Isopropyl)phenyl)amino)sulfonyl)phenyl)ethanamide to be explored for their anticancer properties (Ravichandiran et al., 2019).

Materials Science Applications

Polyimides Synthesis for Advanced Materials

The compound has been utilized in the synthesis of novel polyimides with enhanced thermal stability and mechanical properties. Such polyimides find applications in the aerospace industry, electronics, and as components of advanced composite materials due to their high thermal stability and mechanical strength. For example, research into sulfone ether amide diamine and its application in polyimide synthesis highlights the potential for creating materials with specific desirable properties (Mehdipour‐Ataei et al., 2004).

Biochemical Studies

Enzymatic Activity Modulation

The exploration of sulfonamide derivatives as inhibitors of carbonic anhydrase enzymes is significant for understanding and modulating enzymatic activities within biological systems. This research has implications for the development of therapeutic agents targeting conditions such as glaucoma, epilepsy, and mountain sickness. Studies have shown that sulfonamide derivatives can exhibit strong affinity and inhibitory effects on carbonic anhydrase isozymes, providing insights into enzyme function and potential drug development strategies (Scozzafava et al., 2002).

Propiedades

IUPAC Name |

N-[4-[(4-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12(2)14-4-6-16(7-5-14)19-23(21,22)17-10-8-15(9-11-17)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAHZXSVNCHNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(((4-(Isopropyl)phenyl)amino)sulfonyl)phenyl)ethanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2977711.png)

![Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2977712.png)

![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)

![3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2977717.png)

![tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate](/img/structure/B2977721.png)

![N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B2977723.png)

![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)

![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)